4-Nitrobenzo[d]oxazol-2(3H)-one
Overview
Description
4-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and organic materials
Mechanism of Action
Target of Action
For instance, 2-aminobenzoxazoles have been used as small-molecule antagonists for somatostatin receptor subtype 5 and as partial antagonists for serotonin (5-hydroxytryptamine) receptors , which are promising targets for the treatment of Alzheimer’s disease and schizophrenia .
Mode of Action
A related process involving benzoxazoles involves a direct c–h amination catalyzed by nbu4ni . This reaction occurs in the absence of a metal catalyst and requires tert-butyl hydroperoxide as an oxidant . The process results in the formation of a variety of substituted benzoxazol-2-amines .
Biochemical Pathways
The amination of benzoxazoles, a process related to this compound, is a significant reaction in synthetic organic chemistry . It has been widely used in the synthesis of organic compounds and natural products .
Result of Action
The amination of benzoxazoles, a process related to this compound, results in the formation of a variety of substituted benzoxazol-2-amines . These amines could potentially interact with various biological targets, leading to diverse cellular effects.
Action Environment
It’s worth noting that the amination of benzoxazoles can be performed under microwave irradiation , suggesting that the reaction conditions could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[d]oxazol-2(3H)-one typically involves the nitration of benzo[d]oxazol-2(3H)-one. One common method is the reaction of benzo[d]oxazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to achieve higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 4-Aminobenzo[d]oxazol-2(3H)-one.
Substitution: Various substituted benzoxazole derivatives.
Oxidation: Nitroso derivatives and other oxidized products.
Scientific Research Applications
4-Nitrobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Medicine: Research has indicated its potential use in developing drugs for treating neurological disorders and infections.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Benzo[d]oxazol-2(3H)-one: Lacks the nitro group, resulting in different reactivity and applications.
4-Aminobenzo[d]oxazol-2(3H)-one: The reduced form of 4-Nitrobenzo[d]oxazol-2(3H)-one with distinct biological activities.
4-Nitrobenzoxazole: Similar structure but lacks the oxazolone ring, leading to different chemical properties.
Uniqueness: this compound is unique due to the presence of both the nitro group and the benzoxazole ring, which confer specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-nitro-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZMRVOOBBPFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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